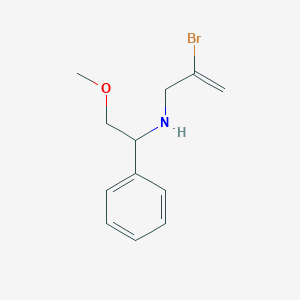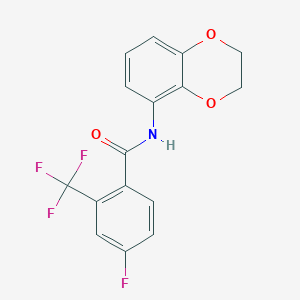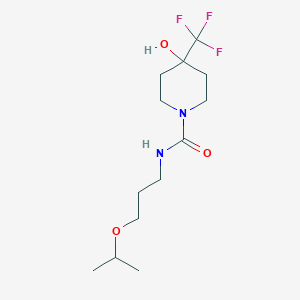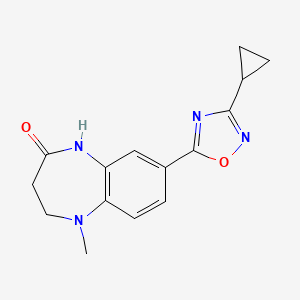![molecular formula C14H16N2O3S B7641113 N-[[5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]furan-2-yl]methyl]acetamide](/img/structure/B7641113.png)
N-[[5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]furan-2-yl]methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]furan-2-yl]methyl]acetamide, also known as OTMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OTMA is a small molecule that has been shown to exhibit potent anticancer and antiviral activities.
Wirkmechanismus
The mechanism of action of N-[[5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]furan-2-yl]methyl]acetamide is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inhibiting the Akt/mTOR signaling pathway. Akt is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. mTOR is a downstream target of Akt that regulates protein synthesis and cell growth. This compound has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit potent anticancer and antiviral activities. In addition to its effects on the Akt/mTOR signaling pathway, this compound has been shown to inhibit the expression of several oncogenes, including c-Myc and Bcl-2. This compound has also been found to induce the expression of tumor suppressor genes, such as p53 and p21. Furthermore, this compound has been shown to inhibit the replication of several viruses by targeting viral entry, replication, and assembly.
Vorteile Und Einschränkungen Für Laborexperimente
N-[[5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]furan-2-yl]methyl]acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It exhibits potent anticancer and antiviral activities at low concentrations, making it a promising candidate for drug development. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be carefully evaluated.
Zukünftige Richtungen
N-[[5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]furan-2-yl]methyl]acetamide has significant potential for therapeutic applications. Future research should focus on further elucidating its mechanism of action and identifying its molecular targets. Additionally, studies should be performed to evaluate its efficacy and safety in animal models and clinical trials. Furthermore, this compound could be used as a lead compound for the development of novel anticancer and antiviral drugs. Finally, this compound could be used in combination with other drugs to enhance its therapeutic efficacy and minimize its potential side effects.
Synthesemethoden
N-[[5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]furan-2-yl]methyl]acetamide can be synthesized through a multistep process that involves the reaction of furan-2-carbaldehyde with 2-bromo-1,3-thiazole, followed by the addition of oxolane-2-carboxylic acid and subsequent reduction with lithium aluminum hydride. The final product is obtained by reacting the resulting alcohol with acetic anhydride in the presence of pyridine.
Wissenschaftliche Forschungsanwendungen
N-[[5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]furan-2-yl]methyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has been found to induce apoptosis and inhibit cell proliferation by targeting the Akt/mTOR signaling pathway. Additionally, this compound has been shown to possess antiviral activity against several viruses, including HIV-1, HCV, and influenza A virus.
Eigenschaften
IUPAC Name |
N-[[5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]furan-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9(17)15-7-10-4-5-12(19-10)11-8-20-14(16-11)13-3-2-6-18-13/h4-5,8,13H,2-3,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIHLTRUJNFCTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(O1)C2=CSC(=N2)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethyl-5-[[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methyl]-1,3-thiazol-2-amine](/img/structure/B7641034.png)

![(4-Chloro-3-methylphenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641045.png)

![1-[1-[(7-Methoxy-1-benzofuran-2-yl)methyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B7641068.png)


![Cyclopenten-1-yl-[4-hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7641081.png)

![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B7641087.png)
![[4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol](/img/structure/B7641092.png)
![(3-Chloro-4-fluorophenyl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7641108.png)
![2-[(1-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-N-pyridin-2-ylacetamide](/img/structure/B7641120.png)